3-(2-Methoxy-phenylsulfanylmethyl)-piperidine
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Overview
Description
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a methoxy-phenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethoxylated derivatives and modified piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenylsulfanylmethyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Another analog with a pyrrolidine ring.
Phenylsulfanylmethyl derivatives: Compounds with similar phenylsulfanylmethyl groups but different core structures.
Uniqueness
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is unique due to its specific combination of a piperidine ring and a methoxy-phenylsulfanylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI Key |
MYSNTFYDRLDXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCNC2 |
Origin of Product |
United States |
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